molecular formula C9H7BrF3NO B1382733 4-Bromo-N-(2,2-difluoroethyl)-3-fluorobenzamide CAS No. 1549629-52-8

4-Bromo-N-(2,2-difluoroethyl)-3-fluorobenzamide

Cat. No.: B1382733
CAS No.: 1549629-52-8
M. Wt: 282.06 g/mol
InChI Key: UNKQBBKXUNCGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(2,2-difluoroethyl)-3-fluorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, fluorine, and difluoroethyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-(2,2-difluoroethyl)-3-fluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-fluorobenzoic acid and 2,2-difluoroethylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 4-bromo-3-fluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Amidation Reaction: The activated carboxylic acid reacts with 2,2-difluoroethylamine to form the desired benzamide compound. This reaction is typically carried out in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the by-products.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the difluoroethyl group. Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOCH3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water or alcohol.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as 4-azido-N-(2,2-difluoroethyl)-3-fluorobenzamide or 4-methoxy-N-(2,2-difluoroethyl)-3-fluorobenzamide.

    Oxidation Products: Oxidized derivatives of the difluoroethyl group.

    Reduction Products: Reduced derivatives of the difluoroethyl group.

    Hydrolysis Products: 4-bromo-3-fluorobenzoic acid and 2,2-difluoroethylamine.

Scientific Research Applications

4-Bromo-N-(2,2-difluoroethyl)-3-fluorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized benzamides.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2,2-difluoroethyl)-3-fluorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethyl and fluorobenzamide groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

  • 4-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide
  • 4-Bromo-N-(2-bromo-2,2-difluoroethyl)benzamide
  • 4-Bromo-N-(2,2,2-trifluoroethyl)benzamide

Comparison: 4-Bromo-N-(2,2-difluoroethyl)-3-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physicochemical properties, such as solubility, stability, and reactivity, making it suitable for specific applications in research and industry.

Biological Activity

4-Bromo-N-(2,2-difluoroethyl)-3-fluorobenzamide is a fluorinated benzamide derivative that has garnered attention for its potential biological activities. The unique combination of bromine and difluoroethyl groups in its structure may enhance its interaction with biological targets, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈BrF₃N, with a molecular weight of approximately 252.07 g/mol. Its structure is characterized by:

  • A bromine atom at the para position of the benzene ring.
  • A difluoroethyl group attached to the nitrogen atom of the amide functional group.
  • A fluorine atom at the meta position of the benzene ring.

This configuration potentially influences its physicochemical properties, such as solubility and reactivity, which are critical for biological interactions.

Research indicates that compounds with similar structures often interact with biological macromolecules through several mechanisms:

  • Electrophilic Substitution: The presence of bromine and fluorine allows for electrophilic interactions with nucleophilic sites on proteins or enzymes.
  • Hydrogen Bonding: The amide group can form hydrogen bonds with biological targets, potentially altering their function and activity.

Enzyme Inhibition

Studies have shown that fluorinated benzamides can inhibit specific enzymes involved in metabolic pathways. For instance, compounds similar to this compound have been reported to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes .

Antimicrobial Properties

Fluorinated compounds often exhibit enhanced antimicrobial activity due to their ability to disrupt microbial membranes or interfere with metabolic functions. Preliminary investigations suggest that this compound may possess similar properties, warranting further exploration in this area .

Study on GABA Receptors

A study investigated the binding affinity of related benzamides to GABA receptors in houseflies. Compounds structurally akin to this compound showed high affinity for a novel allosteric site on these receptors, suggesting potential applications in pest control .

Anticancer Activity

In another case study involving a series of fluorinated benzamides, researchers observed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways related to cell survival .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundBromine and difluoroethyl groupsPotential enzyme inhibitor; antimicrobial
N-(2,3-difluorobenzyl)-4-sulfamoyl-benzamideSulfamoyl groupAntimicrobial; different binding profile
3-Bromo-N-(2,2-difluoroethyl)-2-fluorobenzamideBromine and fluorine substitutionsSimilar enzyme inhibition potential
4-Bromo-3-chloro-N-(2,2-difluoroethyl)benzamideBromine and chlorineUnique interactions due to halogens

Properties

IUPAC Name

4-bromo-N-(2,2-difluoroethyl)-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO/c10-6-2-1-5(3-7(6)11)9(15)14-4-8(12)13/h1-3,8H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKQBBKXUNCGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCC(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-N-(2,2-difluoroethyl)-3-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Bromo-N-(2,2-difluoroethyl)-3-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
4-Bromo-N-(2,2-difluoroethyl)-3-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
4-Bromo-N-(2,2-difluoroethyl)-3-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
4-Bromo-N-(2,2-difluoroethyl)-3-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
4-Bromo-N-(2,2-difluoroethyl)-3-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.